ARV-393

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C46H53ClFN9O7 |

|---|---|

分子量 |

898.4 g/mol |

IUPAC 名称 |

2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide |

InChI |

InChI=1S/C46H53ClFN9O7/c1-25(2)57-36-7-4-28(18-27(36)19-38(45(57)62)63-24-40(59)49-3)51-42-35(47)22-50-46(53-42)55-16-12-30(13-17-55)64-31-20-29(21-31)54-14-10-26(11-15-54)32-5-6-33-34(41(32)48)23-56(44(33)61)37-8-9-39(58)52-43(37)60/h4-7,18-19,22,25-26,29-31,37H,8-17,20-21,23-24H2,1-3H3,(H,49,59)(H,50,51,53)(H,52,58,60) |

InChI 键 |

ZOGOEUHUEFKKTD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)N1C2=C(C=C(C=C2)NC3=NC(=NC=C3Cl)N4CCC(CC4)OC5CC(C5)N6CCC(CC6)C7=C(C8=C(C=C7)C(=O)N(C8)C9CCC(=O)NC9=O)F)C=C(C1=O)OCC(=O)NC |

产品来源 |

United States |

Foundational & Exploratory

ARV-393: A PROTAC-Mediated BCL6 Degrader for the Treatment of Lymphoma

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ARV-393, a novel investigational PROteolysis TArgeting Chimera (PROTAC) designed to target and degrade the B-cell lymphoma 6 (BCL6) protein for the treatment of non-Hodgkin lymphoma (NHL).

Introduction: BCL6 as a Key Oncogenic Driver in Lymphoma

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the development and maturation of B-cells within the germinal centers of lymphoid tissues.[1][2][3] In normal B-cell development, BCL6 expression is tightly regulated; however, its deregulation and overexpression are common features in several types of B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[1][2][3] BCL6 acts as a master regulator, repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation, thereby promoting cell proliferation and survival. Its established role as a key oncogenic driver has made it an attractive therapeutic target, although it has been historically considered "undruggable" with conventional small molecule inhibitors.[3]

This compound: A PROTAC Approach to Targeting BCL6

This compound is an orally bioavailable small molecule that utilizes the PROTAC technology to induce the degradation of the BCL6 protein.[1][2][3] It is a bifunctional molecule comprising a ligand that binds to BCL6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This ternary complex formation facilitates the ubiquitination of BCL6, marking it for degradation by the proteasome.[1][2][4] This event-driven, catalytic mechanism allows for the degradation of the target protein, offering a distinct advantage over traditional occupancy-based inhibitors.

Mechanism of Action Signaling Pathway

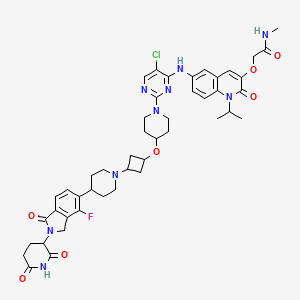

The following diagram illustrates the proposed mechanism of action for this compound.

References

An In-depth Technical Guide to the ARV-393 BCL6 Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with ARV-393, a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade the B-cell lymphoma 6 (BCL6) protein.

Introduction to BCL6 and its Role in Lymphoma

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a master regulator of the germinal center reaction, a critical process for generating high-affinity antibodies.[1] It facilitates rapid B-cell proliferation and tolerance of somatic hypermutation by repressing genes involved in cell cycle checkpoints, DNA damage response, and terminal differentiation.[1] However, the deregulation and overexpression of BCL6 are common oncogenic drivers in various B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Follicular Lymphoma (FL).[2] In these cancers, sustained BCL6 activity promotes cancer cell survival, proliferation, and genomic instability, making it a compelling therapeutic target.[3]

The PROTAC Approach: this compound Mechanism of Action

This compound is a heterobifunctional small molecule that leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the BCL6 protein.[4][5][6] As a PROTAC, this compound consists of three key components: a ligand that binds to the BCL6 protein, a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon), and a linker connecting these two moieties.[2][7]

The degradation process unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both the BCL6 protein and the Cereblon E3 ubiquitin ligase, forming a ternary complex.[6]

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the BCL6 protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[4][5][6]

This catalytic process allows a single molecule of this compound to induce the degradation of multiple BCL6 proteins, leading to a profound and sustained reduction in BCL6 levels.

Preclinical Efficacy of this compound

This compound has demonstrated potent and selective degradation of BCL6, leading to significant anti-proliferative activity in various preclinical models of B-cell lymphomas.

In Vitro Activity

This compound has shown potent degradation of BCL6 and inhibition of cell growth in multiple lymphoma cell lines.

| Cell Line | Type | DC50 (nM) | GI50 (nM) |

| Multiple DLBCL & Burkitt Lymphoma Lines | Diffuse Large B-cell Lymphoma, Burkitt Lymphoma | <1 | <1 |

Table 1: In Vitro Potency of this compound in Lymphoma Cell Lines.[4]

In Vivo Monotherapy

In vivo studies using xenograft models have confirmed the anti-tumor activity of orally administered this compound.

| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Outcome |

| Xenograft Model | This compound | 3, 10, 30 mg/kg; PO; daily for 23 days | Not Specified | Showed anticancer activity |

Table 2: In Vivo Monotherapy Efficacy of this compound.[5]

In Vivo Combination Therapies

The efficacy of this compound is enhanced when used in combination with other anti-lymphoma agents.

| Model | Combination Agents | Dosing | Tumor Growth Inhibition (TGI) | Outcome |

| Humanized HGBCL CDX | Glofitamab (0.15 mg/kg) | This compound (3 mg/kg) - Concomitant | 81% | Significantly enhanced TGI |

| Humanized HGBCL CDX | Glofitamab (0.15 mg/kg) | This compound (3 mg/kg) - Sequential | 91% | Significantly enhanced TGI |

| Humanized HGBCL CDX | Glofitamab | This compound (6 mg/kg) - Concomitant | Not Specified | Tumor regressions in 10/10 mice |

| Humanized HGBCL CDX | Glofitamab | This compound (6 mg/kg) - Sequential | Not Specified | Tumor regressions in 7/8 mice |

| Aggressive Lymphoma Models | R-CHOP | Not Specified | Not Specified | Complete tumor regressions |

| Aggressive Lymphoma Models | Rituximab, Tafasitamab, Polatuzumab Vedotin | Not Specified | Not Specified | Tumor regressions |

| Aggressive Lymphoma Models | Acalabrutinib, Venetoclax, Tazemetostat | Not Specified | Not Specified | Superior TGI, tumor regressions |

Table 3: Preclinical Combination Efficacy of this compound in Xenograft Models.[3][8][9]

Downstream Mechanistic Effects

RNA sequencing studies have revealed that this compound-mediated BCL6 degradation leads to several downstream effects that contribute to its anti-tumor activity:

-

Inhibition of Cell Cycle Progression: BCL6 degradation removes the repression of cell cycle checkpoint genes.[10]

-

Promotion of Differentiation: The degradation of BCL6 allows for the expression of genes involved in B-cell differentiation.[10]

-

Upregulation of CD20: this compound treatment has been shown to increase the expression of CD20 on the surface of lymphoma cells, providing a rationale for combination with CD20-targeting therapies.[3][9]

-

Increased Interferon and Antigen Presentation Signaling: BCL6 degradation leads to the upregulation of genes involved in interferon signaling and antigen presentation, potentially enhancing immune recognition of tumor cells.[3][9]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro BCL6 Degradation and Cell Viability Assays

Protocol for BCL6 Degradation (Western Blot):

-

Cell Culture: Culture human lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating and Treatment: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL. Allow cells to adhere (if applicable) or stabilize for 24 hours. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Normalize BCL6 band intensity to a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Calculate the percentage of BCL6 degradation relative to the vehicle control. Plot the degradation percentage against the log of this compound concentration to determine the DC50 value.

Protocol for Cell Viability (CellTiter-Glo® Assay):

-

Cell Plating and Treatment: Seed lymphoma cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well. Treat with a serial dilution of this compound for 72 hours.

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a 1:1 volume ratio to the cell culture medium.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of this compound concentration to determine the GI50 value.

In Vivo Xenograft Studies

Protocol for Cell Line-Derived Xenograft (CDX) Model:

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID).

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells (e.g., OCI-Ly1) in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., daily). For combination studies, administer the second agent according to its established protocol. The control group receives a vehicle solution.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined size or at the end of the study. Harvest tumors for ex vivo analysis.

Ex Vivo Analysis:

-

Immunohistochemistry (IHC): Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Section the tissue and perform IHC staining for BCL6 to confirm target degradation in vivo.

-

RNA Sequencing: Snap-freeze tumor tissue in liquid nitrogen. Isolate total RNA using a suitable kit and perform RNA sequencing to analyze downstream gene expression changes.

Conclusion

This compound is a promising, orally bioavailable BCL6-targeting PROTAC degrader with a well-defined mechanism of action. Preclinical data demonstrate its potent single-agent and combination anti-tumor activity in various lymphoma models. The ability of this compound to induce deep and sustained degradation of BCL6, a key oncogenic driver, supports its continued clinical development for the treatment of B-cell malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted protein degraders in oncology research.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 2bscientific.com [2bscientific.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. genomeme.ca [genomeme.ca]

- 7. yph-bio.com [yph-bio.com]

- 8. ch.promega.com [ch.promega.com]

- 9. benchchem.com [benchchem.com]

- 10. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

ARV-393: A Technical Guide to a Novel BCL6-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-393 is an investigational, orally bioavailable small molecule classified as a PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein.[1] Developed by Arvinas Inc., this compound represents a novel therapeutic approach for hematologic malignancies, particularly non-Hodgkin's lymphoma (NHL), where BCL6 is a key oncogenic driver.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development.

Core Mechanism of Action: Targeted Protein Degradation

This compound operates through the PROTAC mechanism, a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[3] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the BCL6 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4]

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to both the BCL6 protein and the CRBN E3 ligase, forming a ternary complex.[5]

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the BCL6 protein.

-

Proteasomal Degradation: The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome.[5]

-

Catalytic Cycle: After degradation of the target protein, this compound is released and can engage another BCL6 protein, enabling a catalytic cycle of degradation.[5]

This approach of targeted protein degradation offers potential advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for a more profound and durable biological effect.

References

ARV-393: A Technical Guide to the BCL6-Targeting PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-393, also known as zaloblideg, is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade B-cell lymphoma 6 (BCL6). As a key transcriptional repressor and master regulator of germinal center B-cell development, BCL6 is a well-validated oncogenic driver in various B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). The aberrant expression of BCL6 is a common feature in these cancers, where it promotes proliferation and survival. This compound offers a novel therapeutic modality by hijacking the body's natural protein disposal system to eliminate BCL6, thereby addressing a target that has been historically challenging to drug with conventional inhibitors. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[1][2][3][4] This dual binding induces the formation of a ternary complex between BCL6 and the E3 ligase machinery.[3][5] The proximity facilitated by this compound leads to the poly-ubiquitination of BCL6, marking it for recognition and subsequent degradation by the 26S proteasome.[3][5] This catalytic process results in the rapid and sustained elimination of the BCL6 protein, inhibiting its downstream signaling pathways that are crucial for lymphoma cell survival and proliferation.

BCL6 Signaling Pathway in Lymphoma

BCL6 functions as a master transcriptional repressor, regulating a vast network of genes involved in critical cellular processes. In normal germinal center B-cells, its tightly controlled expression is essential for antibody affinity maturation. However, in lymphoma, its constitutive expression represses genes that control cell cycle checkpoints, DNA damage response, apoptosis, and terminal differentiation. This creates a cellular environment that tolerates rapid proliferation and genomic instability, key hallmarks of cancer. By degrading BCL6, this compound effectively removes this master regulator, leading to the re-expression of tumor suppressor genes and cell death.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and rapid degradation of BCL6 in a variety of lymphoma cell lines.[2][6][7][8] In numerous DLBCL and Burkitt lymphoma cell lines, it achieved DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values of less than 1 nM.[2][9][6][8] Notably, in OCI-Ly1 cells, this compound induced over 90% degradation of BCL6 within two hours of treatment.[7]

| Cell Line | Type | DC50 (nM) | GI50 (nM) |

| OCI-Ly1 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 |

| Farage | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |

| SU-DHL-4 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 |

| SU-DHL-6 | DLBCL (GCB) | 0.06 - 0.33 | 0.2 - 9.8 |

| OCI-Ly7 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |

| OCI-Ly10 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |

| SU-DHL-2 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |

| U-2932 | DLBCL | 0.06 - 0.33 | 0.2 - 9.8 |

| Ramos | Burkitt Lymphoma | 0.06 | 0.2 - 9.8 |

| Daudi | Burkitt Lymphoma | 0.33 | 0.2 - 9.8 |

Data compiled from a BioWorld review of an Arvinas presentation.[7]

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant anti-tumor efficacy in in vivo models of lymphoma. Oral administration of this compound led to dose-dependent tumor growth inhibition (TGI) and, in some cases, tumor regressions in cell line-derived xenograft (CDX) models.[7]

| Xenograft Model | Dosing (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) |

| OCI-Ly1 | 3 | 67% |

| 10 | 92% | |

| 30 | 103% | |

| OCI-Ly7 | 3 | 70% |

| 10 | 88% | |

| 30 | 96% | |

| SU-DHL-2 | 3 | 42% |

| 10 | 77% | |

| 30 | 90% | |

| SU-DHL-4 | 30 | ~80% |

Data compiled from a BioWorld review of an Arvinas presentation.[7]

Furthermore, preclinical studies have shown that this compound in combination with standard-of-care agents (like R-CHOP) or other targeted therapies results in synergistic anti-tumor activity, including complete tumor regressions in all treated mice in some models.[10]

Clinical Development

This compound is currently being evaluated in a Phase 1, first-in-human, multicenter clinical trial (NCT06393738) in adult patients with relapsed or refractory non-Hodgkin lymphoma.[1][3][11] The primary objectives of the study are to assess the safety, tolerability, and pharmacokinetic profile of this compound, and to determine the recommended Phase 2 dose.[1][3] Secondary objectives include evaluating the preliminary anti-tumor activity of the drug.[1][3][12]

Experimental Protocols

The following sections describe representative methodologies for the characterization of this compound.

BCL6 Degradation by Western Blot

This assay quantifies the reduction in BCL6 protein levels following treatment with this compound.

-

Cell Culture and Treatment: Lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) are seeded in 6-well plates and allowed to adhere or stabilize. Cells are then treated with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are clarified by centrifugation.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.

-

Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify band intensity, and BCL6 levels are normalized to the loading control. The DC50 is calculated from the dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound-induced BCL6 degradation on the proliferation and viability of lymphoma cells.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for an extended period (e.g., 72 hours) to allow for effects on cell growth.

-

Viability Measurement: A viability reagent such as CellTiter-Glo® (Promega) or CCK-8 is added to the wells according to the manufacturer's instructions.

-

CellTiter-Glo®: Measures ATP levels as an indicator of metabolic activity. Luminescence is read on a plate reader.

-

CCK-8: A colorimetric assay where the amount of formazan dye generated by cellular dehydrogenases is proportional to the number of living cells. Absorbance is read on a plate reader.

-

-

Data Analysis: The signal is normalized to vehicle-treated control cells to determine the percentage of viability. The GI50 is calculated by fitting the data to a dose-response curve.

BCL6 Ubiquitination by Immunoprecipitation

This assay confirms that this compound induces the ubiquitination of BCL6.

-

Cell Treatment: Cells are treated with an effective concentration of this compound and a proteasome inhibitor (e.g., MG132) for a few hours to allow ubiquitinated BCL6 to accumulate.

-

Cell Lysis: Cells are lysed under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, followed by dilution in a non-denaturing buffer.

-

Immunoprecipitation (IP): The lysate is pre-cleared with protein A/G agarose beads. BCL6 is then immunoprecipitated from the lysate by incubating with an anti-BCL6 antibody overnight, followed by the addition of protein A/G beads to capture the antibody-protein complexes.

-

Western Blot Analysis: The immunoprecipitated samples are washed, eluted in sample buffer, and then analyzed by Western blot using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on BCL6. A "smear" or ladder of high-molecular-weight bands indicates poly-ubiquitination.

Conclusion

This compound is a promising, orally bioavailable BCL6 PROTAC degrader with potent preclinical activity against B-cell lymphoma models. By effectively eliminating the BCL6 oncoprotein, it addresses a key driver of lymphomagenesis. The ongoing Phase 1 clinical trial will be critical in establishing the safety and efficacy of this novel therapeutic agent in patients with non-Hodgkin lymphoma. The data presented herein provide a strong rationale for its continued development, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. drughunter.com [drughunter.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 1stoncology.com [1stoncology.com]

- 11. Arvinas Presents Preclinical Data for PROTAC BCL6 Degrader, this compound, at the European Hematology Association 2025 Congress | Arvinas [ir.arvinas.com]

- 12. library.ehaweb.org [library.ehaweb.org]

Preclinical Profile of ARV-393: A BCL6-Targeting PROTAC for Non-Hodgkin Lymphoma

This technical guide provides a comprehensive overview of the preclinical data for ARV-393, a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to degrade B-cell lymphoma 6 (BCL6). BCL6 is a key transcriptional repressor and a well-established oncogenic driver in various subtypes of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[1][2][3][4] this compound represents a promising therapeutic strategy by harnessing the body's own ubiquitin-proteasome system to eliminate the BCL6 protein, thereby inhibiting tumor growth.[3][5] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this emerging therapeutic agent.

Mechanism of Action

This compound is a bifunctional small molecule consisting of a ligand that binds to the BCL6 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This tripartite interaction facilitates the ubiquitination of BCL6, marking it for degradation by the 26S proteasome. The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, ultimately resulting in anti-proliferative effects in BCL6-dependent lymphoma cells.

Caption: Mechanism of action of this compound, a BCL6-targeting PROTAC.

In Vitro Efficacy

This compound has demonstrated potent and robust activity in a panel of NHL cell lines, inducing rapid and near-complete degradation of the BCL6 protein.[4] This leads to significant anti-proliferative effects in various DLBCL and Burkitt's lymphoma cell lines.[3]

Quantitative In Vitro Data

| Cell Line | Histological Subtype | DC50 (nM) | GI50 (nM) |

| Multiple DLBCL and Burkitt Lymphoma Cell Lines | DLBCL, Burkitt Lymphoma | <1 | <1 |

DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% inhibition of cell growth. Data sourced from publicly available information.[3]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in multiple preclinical xenograft models of NHL, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[4] Oral administration of this compound resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3][4]

Quantitative In Vivo Data

| Model Type | Treatment | Dosing Schedule | Outcome |

| Xenograft Model | This compound (3, 10, 30 mg/kg) | Once daily, p.o. for 23 days | Inhibited tumor growth and induced BCL6 protein degradation.[3] |

| Multiple CDX Models | Oral this compound | Daily for 21 days | Induced tumor stasis or regressions.[4] |

| >10 NHL PDX Models | Oral this compound | Daily for 21 days | Anti-tumor responses ranging from total tumor regressions to partial tumor growth inhibition.[4] |

p.o.: per os (by mouth)

Combination Studies

Preclinical studies have also explored the potential of this compound in combination with other anti-cancer agents. These studies suggest that this compound can enhance the efficacy of standard-of-care and investigational therapies for NHL.

Combination Therapy Data

| Combination Agent | Model Type | Outcome |

| Glofitamab (CD20xCD3 bispecific antibody) | Humanized high-grade B-cell lymphoma CDX model | Significantly enhanced tumor growth inhibition and increased rates of tumor regression compared to either agent alone. |

| Standard-of-care biologics (e.g., Rituximab) | Not specified | Not specified |

| Small molecule inhibitors | Not specified | Not specified |

Experimental Protocols

The following sections provide an overview of the general experimental methodologies that are typically employed in the preclinical evaluation of a PROTAC molecule like this compound.

In Vitro Experimental Workflow

Caption: General workflow for in vitro evaluation of this compound.

1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells.

-

Procedure:

-

Seed NHL cells in opaque-walled 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the GI50 value by plotting the luminescence signal against the drug concentration.

-

2. Western Blot for BCL6 Degradation

-

Principle: This technique detects and quantifies the amount of BCL6 protein in cell lysates.

-

Procedure:

-

Treat NHL cells with this compound at various concentrations for a defined time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against BCL6.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BCL6 degradation and calculate the DC50 value.

-

In Vivo Experimental Workflow

Caption: General workflow for in vivo xenograft studies of this compound.

1. Non-Hodgkin Lymphoma Xenograft Model Establishment

-

Principle: To study the in vivo efficacy of this compound in a living organism.

-

Procedure:

-

Subcutaneously inject a suspension of human NHL cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

2. Drug Administration and Tumor Monitoring

-

Procedure:

-

Administer this compound orally at the desired doses and schedule. The control group receives a vehicle control.

-

Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BCL6 levels, immunohistochemistry).

-

Conclusion

The preclinical data for this compound strongly support its development as a potential therapeutic agent for non-Hodgkin lymphoma. Its potent in vitro activity in degrading BCL6 and inhibiting the growth of lymphoma cells, combined with its significant anti-tumor efficacy in in vivo models, highlights its promise. The encouraging results from combination studies further suggest that this compound could become a valuable component of future NHL treatment regimens. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients.

References

- 1. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OUH - Protocols [ous-research.no]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. Facebook [cancer.gov]

An In-Depth Technical Guide to the Downstream Effects of ARV-393, a BCL6 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and oncogenic driver in various B-cell malignancies, particularly non-Hodgkin lymphoma (NHL). This technical guide provides a comprehensive overview of the downstream effects of this compound, detailing its mechanism of action, impact on key signaling pathways, and preclinical efficacy. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of targeted protein degradation.

Introduction

B-cell lymphoma 6 (BCL6) is a zinc finger transcriptional repressor that is essential for the formation of germinal centers and the development of B-cells.[1] Dysregulation of BCL6 expression is a common feature in several types of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL), where it promotes tumor cell survival, proliferation, and genomic instability.[2] As a transcriptional repressor, BCL6 has been considered a challenging therapeutic target for traditional small molecule inhibitors.

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate BCL6.[3] It consists of a ligand that binds to BCL6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of BCL6 and its subsequent degradation by the proteasome.[3] This approach offers a distinct advantage over inhibition by removing the entire protein, thereby abrogating all its functions.

This guide will delve into the molecular consequences of this compound-mediated BCL6 degradation, providing a detailed examination of its downstream effects on cellular signaling and its potent anti-tumor activity in preclinical models.

Mechanism of Action

This compound's mechanism of action is centered on the targeted degradation of the BCL6 protein. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the BCL6 protein and the CRBN subunit of the E3 ubiquitin ligase complex.

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the BCL6 protein, tagging it for destruction.

-

Proteasomal Degradation: The polyubiquitinated BCL6 is recognized and degraded by the 26S proteasome.

-

De-repression of Target Genes: Degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, apoptosis, and DNA damage response.

Downstream Signaling Effects of BCL6 Degradation

The degradation of BCL6 by this compound leads to the de-repression of a multitude of target genes, resulting in significant downstream effects on cellular signaling pathways that are critical for lymphoma cell survival and proliferation. RNA sequencing studies have indicated that this compound inhibits tumor cell cycle progression and promotes differentiation.[4]

Key downstream pathways affected by BCL6 degradation include:

-

Cell Cycle Checkpoints: BCL6 is known to repress key cell cycle checkpoint genes such as CDKN1A (p21) and TP53 (p53).[5] Degradation of BCL6 leads to the upregulation of these genes, resulting in cell cycle arrest.

-

Apoptosis: BCL6 represses pro-apoptotic genes. Its degradation can lead to the induction of apoptosis in lymphoma cells.

-

DNA Damage Response: BCL6 attenuates the DNA damage response by repressing genes like ATR.[6] this compound-mediated degradation of BCL6 can restore this response, making cancer cells more susceptible to DNA damage.

-

Terminal Differentiation: BCL6 blocks the terminal differentiation of B-cells. Its removal can promote the differentiation of lymphoma cells.

Preclinical Data

This compound has demonstrated significant anti-tumor activity in a variety of preclinical models of NHL, both as a single agent and in combination with other therapies.

Single-Agent Activity

| Model Type | Cancer Type | Endpoint | Result | Citation |

| PDX | nTFHL-AI | Tumor Burden | Significant reduction in peripheral blood, bone marrow, and spleen | [6] |

| PDX | tFL | Tumor Growth Inhibition (TGI) | Robust (≥95%) TGI in two models | [6] |

| CDX | HGBCL (SU-DHL-4) | Tumor Growth Inhibition | Dose-responsive TGI | [3] |

Combination Therapy

This compound has shown synergistic or additive effects when combined with standard-of-care agents and other targeted therapies.

| Combination Partner | Model Type | Cancer Type | Endpoint | Result | Citation |

| Tazemetostat, Palbociclib, Everolimus, Acalabrutinib, or Venetoclax | CDX | HGBCL and DLBCL | TGI | Increased TGI compared to monotherapy; tumor regressions with tazemetostat, palbociclib, acalabrutinib, or venetoclax | [6] |

| Glofitamab (0.15 mg/kg) | CDX (humanized HGBCL) | HGBCL | TGI | 81% TGI (concomitant dosing), 91% TGI (sequential dosing) vs 38% for this compound alone and 36% for glofitamab alone (this compound at 3 mg/kg) | [7] |

| Glofitamab (0.15 mg/kg) | CDX (humanized HGBCL) | HGBCL | Tumor Regressions | Increased regressions with concomitant (10/10 mice) and sequential (7/8 mice) dosing vs single-agent this compound (5/11 mice) or glofitamab (0/11 mice) (this compound at 6 mg/kg) | [7] |

| Rituximab, Tafasitamab, or Polatuzumab Vedotin | Preclinical models | Lymphoma | TGI | Significantly stronger TGI and tumor regressions compared to each agent alone | [2] |

| Acalabrutinib, Venetoclax, or Tazemetostat | Preclinical models | Lymphoma | TGI | Superior TGI with tumor regressions in all mice treated with combinations | [2] |

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model of Lymphoma

This protocol outlines the general procedure for establishing a CDX model to evaluate the in vivo efficacy of this compound.

Methodology:

-

Cell Culture: Lymphoma cell lines (e.g., SU-DHL-4 for HGBCL) are cultured in appropriate media and conditions.

-

Cell Implantation: A specified number of cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is administered orally according to the specified schedule.

-

Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic Analysis: Tumor samples can be collected at specified time points for pharmacodynamic analyses, such as measuring BCL6 protein levels by Western blot or immunohistochemistry.

Western Blot for BCL6 Degradation

This protocol describes the detection of BCL6 protein levels in cell lysates following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Lymphoma cells are treated with various concentrations of this compound or vehicle for a specified duration. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCL6. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the BCL6 bands is quantified and normalized to the loading control to determine the extent of BCL6 degradation.

Conclusion

This compound represents a promising therapeutic strategy for NHL by effectively degrading the BCL6 oncoprotein. Preclinical studies have demonstrated its potent single-agent and combination activity, driven by the de-repression of key tumor suppressor pathways. The downstream effects of this compound, including cell cycle arrest and induction of apoptosis, underscore the potential of targeted protein degradation as a powerful modality in oncology. The ongoing Phase 1 clinical trial (NCT06393738) will be crucial in translating these encouraging preclinical findings into clinical benefit for patients with relapsed/refractory NHL.[3] Further investigation into the detailed molecular mechanisms and biomarkers of response will continue to refine the clinical development of this compound and other BCL6-targeting degraders.

References

- 1. veterinarypaper.com [veterinarypaper.com]

- 2. researchgate.net [researchgate.net]

- 3. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A PROTAC BCL6 DEGRADER, IS EFFICACIOUS IN PRECLINICAL... - Van Acker A - EHA-2975 - Jun 13 2025 [library.ehaweb.org]

- 5. scispace.com [scispace.com]

- 6. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arvinas to Present Preclinical Data for PROTAC BCL6 Degrader, this compound, at the 2025 European Hematology Association (EHA) Annual Meeting – Company Announcement - FT.com [markets.ft.com]

The Role of ARV-393 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the B-cell lymphoma 6 (BCL6) protein for degradation via the ubiquitin-proteasome system. BCL6 is a key transcriptional repressor and a well-validated oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, and outlines the design of its ongoing clinical evaluation.

Introduction to this compound and the PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is a potent and selective BCL6 degrader.[1][2] It is composed of a BCL6-binding moiety and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3][4][5] By inducing the degradation of BCL6, this compound aims to inhibit the growth of BCL6-dependent cancer cells.[6][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound involves the formation of a ternary complex between BCL6, this compound, and the CRBN E3 ubiquitin ligase.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the BCL6 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BCL6 protein.

Preclinical Data Summary

This compound has demonstrated potent and robust preclinical activity in a variety of in vitro and in vivo models of non-Hodgkin lymphoma (NHL).

In Vitro Activity

This compound induces rapid and profound degradation of BCL6 in NHL cell lines, with greater than 90% degradation observed.[4][5][8] This leads to potent anti-proliferative effects in multiple DLBCL and Burkitt lymphoma cell lines.

| Parameter | Cell Lines | Value | Reference |

| DC50 (50% Degradation Concentration) | Multiple DLBCL and Burkitt lymphoma cell lines | <1 nM | [2] |

| GI50 (50% Growth Inhibition) | Multiple DLBCL and Burkitt lymphoma cell lines | <1 nM | [2] |

In Vivo Activity

Oral administration of this compound has shown significant single-agent anti-tumor activity in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL.

| Model Type | Cancer Type | Treatment | Key Findings | Reference |

| CDX | High-Grade B-cell Lymphoma (HGBCL) | This compound (3 mg/kg) + Glofitamab (0.15 mg/kg) | 81% Tumor Growth Inhibition (TGI) with concomitant dosing, 91% TGI with sequential dosing. | |

| CDX | HGBCL | This compound (6 mg/kg) + Glofitamab (0.15 mg/kg) | Tumor regressions in 10/10 mice (concomitant) and 7/8 mice (sequential). | |

| PDX | Transformed Follicular Lymphoma (tFL) | This compound Monotherapy | ≥95% TGI in two models. | |

| PDX | Nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI) | This compound Monotherapy | Significant reduction in tumor burden in peripheral blood, bone marrow, and spleen. | |

| CDX | Aggressive DLBCL | This compound + Tazemetostat, Palbociclib, Acalabrutinib, or Venetoclax | Enhanced antitumor activity and tumor regressions. |

Experimental Protocols

Detailed experimental protocols are critical for the interpretation and replication of scientific findings. While specific institutional protocols may vary, the following outlines the general methodologies employed in the preclinical evaluation of this compound.

BCL6 Degradation Assay (Western Blot)

A common method to quantify protein degradation is through Western blotting.

Cell Viability Assay

To determine the GI50, a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is often used. This assay measures ATP levels, which are indicative of metabolically active cells.

Xenograft Tumor Models

In vivo efficacy is typically assessed using immunodeficient mice bearing tumors derived from human cancer cell lines (CDX) or patient tumors (PDX).

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT06393738) in adult patients with relapsed/refractory non-Hodgkin lymphoma.[1][3][6][7][8]

Study Design

This is a first-in-human, open-label, multicenter, dose-escalation study.[6] The study will enroll patients with mature B-cell NHL who have received at least two prior systemic therapies, or patients with histologically confirmed angioimmunoblastic T-cell lymphoma (AITL) that has recurred or progressed.[1][3] this compound is administered orally in 28-day cycles.[4][5]

Study Objectives

The primary objectives are to evaluate the safety and tolerability of this compound, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D) and schedule.[4][5] Secondary objectives include characterizing the pharmacokinetic profile of this compound and evaluating its preliminary anti-tumor activity.[4][5]

Conclusion

This compound represents a promising therapeutic strategy for patients with B-cell malignancies by leveraging the ubiquitin-proteasome system to specifically degrade the oncogenic driver BCL6. Preclinical data have demonstrated its potent and selective activity, providing a strong rationale for its ongoing clinical investigation. The results from the Phase 1 study will be crucial in determining the future developmental path of this novel BCL6-targeting PROTAC.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Study of this compound in Relapsed/Refractory Non-Hodgkin Lymphoma. | Clinical Research Trial Listing [centerwatch.com]

- 7. mskcc.org [mskcc.org]

- 8. Trial Summary | NMDP℠ CTSS [ctsearchsupport.org]

Discovery and development of ARV-393

An In-depth Technical Guide to the Discovery and Development of ARV-393 (Zaloblideg)

Introduction

This compound, also known as zaloblideg, is an investigational, orally bioavailable small molecule classified as a PROteolysis TArgeting Chimera (PROTAC®).[1][2][3] Developed by Arvinas, Inc., it is designed to selectively target and induce the degradation of the B-cell lymphoma 6 (BCL6) protein.[2][4][5] BCL6 is a key transcriptional repressor and a major oncogenic driver in various B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL).[4][6][7] Deregulated expression of BCL6 is a common feature in these malignancies, where it promotes cancer cell survival, proliferation, and genomic instability by repressing checkpoints for the cell cycle, DNA damage response, and apoptosis.[4][8] By harnessing the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic modality to eliminate BCL6, potentially overcoming the challenges associated with traditional inhibition of this historically "undruggable" target.[8][9]

Mechanism of Action

As a heterobifunctional PROTAC, this compound consists of a ligand that binds to the target protein (BCL6), a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][9] Specifically, this compound's design includes a moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[6][10]

The mechanism proceeds as follows:

-

Ternary Complex Formation : this compound simultaneously binds to BCL6 and the Cereblon E3 ligase, forming a ternary complex.[6][9]

-

Ubiquitination : The proximity induced by the complex allows the E3 ligase to tag the BCL6 protein with a chain of ubiquitin molecules.[1][6]

-

Proteasomal Degradation : The polyubiquitinated BCL6 protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.[1][6][9]

-

Catalytic Cycle : After degradation of the target, this compound is released and can induce the degradation of another BCL6 protein, acting in a catalytic manner.

This process leads to the efficient and selective removal of BCL6 from cancer cells, inhibiting downstream survival signaling pathways and suppressing tumor growth.[9]

Preclinical Data

This compound has demonstrated potent single-agent and combination activity in various preclinical models of non-Hodgkin lymphoma (NHL).

In Vitro Activity

In multiple cell lines of diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma (BL), this compound has shown high potency.

| Parameter | Value | Cell Lines |

| DC₅₀ (50% Degradation Conc.) | <1 nM | DLBCL & BL |

| GI₅₀ (50% Growth Inhibition Conc.) | <1 nM | DLBCL & BL |

Table 1: In Vitro Potency of this compound.[1]

In Vivo Monotherapy Activity

This compound has shown robust single-agent activity in xenograft models.

| Model Type | Cancer Type | Result |

| PDX | nTFHL-AI | Significantly reduced tumor burden in blood, bone marrow, and spleen.[11] |

| PDX | Transformed Follicular Lymphoma (tFL) | Robust (≥95%) tumor growth inhibition (TGI).[11] |

| CDX | High-Grade B-cell Lymphoma (SU-DHL-4) | Dose-responsive TGI correlated with BCL6 degradation.[6][7] |

Table 2: Single-Agent In Vivo Efficacy of this compound. (PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; nTFHL-AI: nodal T-follicular helper cell lymphoma, angioimmunoblastic-type).

In Vivo Combination Activity

The efficacy of this compound is significantly enhanced when combined with other therapeutic agents. Preclinical studies suggest mechanistic synergies, as RNA sequencing revealed that this compound can upregulate CD20 expression and genes related to interferon signaling and antigen presentation.[4]

| Combination Agent | Dosing (this compound) | Model | Result (Tumor Growth Inhibition) | Tumor Regressions |

| Glofitamab (CD20xCD3) | 3 mg/kg | HGBCL CDX | 81% (Concomitant), 91% (Sequential) vs. 38% (this compound alone) | - |

| Glofitamab (CD20xCD3) | 6 mg/kg | HGBCL CDX | - | 10/10 (Concomitant), 7/8 (Sequential) vs. 5/11 (this compound alone) |

| Rituximab (anti-CD20) | - | SU-DHL-4 CDX | Superior to monotherapy | 9/9 mice |

| Tafasitamab (anti-CD19) | - | SU-DHL-4 CDX | Superior to monotherapy | 10/10 mice |

| Polatuzumab (anti-CD79b) | - | SU-DHL-4 CDX | Superior to monotherapy | 4/10 mice |

| Venetoclax (BCL2i) | - | OCI-Ly1 CDX | Superior to monotherapy | 10/10 mice |

| Acalabrutinib (BTKi) | - | OCI-Ly10 CDX | Superior to monotherapy | 10/10 mice |

| Tazemetostat (EZH2i) | - | SU-DHL-6 CDX | Superior to monotherapy | 10/10 mice |

| R-CHOP (Chemotherapy) | - | - | Superior to R-CHOP or this compound alone | Complete regressions in all mice |

Table 3: In Vivo Combination Efficacy of this compound.[4][12]

Experimental Protocols

Detailed protocols from Arvinas are proprietary. However, a standard methodology for a key cited experiment, the cell line-derived xenograft (CDX) efficacy study, is described below.

Protocol: In Vivo Efficacy Assessment in a CDX Model

-

Cell Culture : SU-DHL-4 cells, representing high-grade B-cell lymphoma, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).

-

Animal Model : Immunocompromised mice (e.g., NOD-SCID or NSG), aged 6-8 weeks, are used to prevent graft rejection. Animals are acclimatized for one week prior to the study.

-

Tumor Implantation : A suspension of SU-DHL-4 cells (e.g., 5-10 million cells in 100 µL of PBS/Matrigel solution) is subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring : Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using digital calipers (Volume = 0.5 × Length × Width²).

-

Randomization : Once tumors reach a predetermined average size (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).

-

Dosing Administration : this compound is administered orally (p.o.) once daily at specified doses (e.g., 3 or 6 mg/kg).[1][4] The vehicle is typically a formulation-specific buffer. Combination agents are administered as per their established preclinical schedules and routes.

-

Efficacy Endpoints :

-

Tumor Volume : Measured throughout the study. Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.

-

Body Weight : Monitored 2-3 times per week as a measure of general toxicity.

-

Tumor Regressions : Noted when tumor volume decreases below its initial measurement at the start of treatment.

-

-

Pharmacodynamic Analysis : At the end of the study, tumors may be excised for biomarker analysis (e.g., Western Blot or immunohistochemistry) to confirm BCL6 protein degradation.

Clinical Development

This compound is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT06393738).[7][11] This multicenter study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in adult patients with relapsed or refractory B-cell non-Hodgkin lymphoma.[7] The trial employs a dose-escalation design to identify the recommended Phase 2 dose.[7]

Arvinas plans to share initial clinical data from this trial at a medical congress in 2026.[4] Furthermore, based on the strong preclinical synergy, the company intends to add a combination cohort to the study in 2026, evaluating this compound with the CD20xCD3 bispecific antibody glofitamab for patients with DLBCL.[4][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Pipeline | Arvinas [arvinas.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]

- 5. arvinasmedical.com [arvinasmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Arvinas to Present Preclinical Data for this compound at the 2025 American Society of Hematology (ASH) Annual Meeting | Arvinas [ir.arvinas.com]

- 9. Facebook [cancer.gov]

- 10. drughunter.com [drughunter.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. streetinsider.com [streetinsider.com]

ARV-393: A Technical Guide to a PROTAC-Mediated BCL6 Degrader for Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-393 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor and oncogenic driver in various B-cell lymphomas.[1][2] This technical guide provides an in-depth overview of the function of BCL6, the mechanism of action of this compound, a summary of key preclinical data, and detailed experimental protocols relevant to its evaluation. The information presented is intended to support researchers and drug development professionals in understanding and potentially investigating this therapeutic modality.

The Target: B-Cell Lymphoma 6 (BCL6)

BCL6 is a zinc finger transcriptional repressor that plays a critical role in the germinal center (GC) reaction, a process essential for affinity maturation and class-switching of B-cells.[3][4] It exerts its function by recruiting corepressor complexes to the promoter regions of target genes, thereby suppressing their transcription.[4][5] These target genes are involved in a wide array of cellular processes, including:

-

Cell Cycle Progression: BCL6 represses genes that act as cell cycle checkpoints, allowing for the rapid proliferation of B-cells within the germinal center.[2][6]

-

DNA Damage Response: By suppressing DNA damage sensors, BCL6 enables B-cells to tolerate the high levels of somatic hypermutation that occur during the GC reaction.[5][7]

-

Apoptosis: BCL6 can inhibit programmed cell death, promoting the survival of B-cells undergoing selection.[2]

-

Terminal Differentiation: BCL6 prevents the premature differentiation of B-cells into plasma cells or memory B-cells.[2][6]

Deregulated expression of BCL6 is a hallmark of several types of non-Hodgkin lymphoma (NHL), including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).[3][5][8] In these malignancies, the persistent transcriptional repression by BCL6 contributes to uncontrolled cell proliferation, survival, and genomic instability.[2] This makes BCL6 a compelling therapeutic target for the treatment of these cancers.

BCL6 Signaling Pathway

The following diagram illustrates the central role of BCL6 as a transcriptional repressor.

This compound: Mechanism of Action

This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the degradation of BCL6.[8][9] It consists of three key components:

-

A BCL6-binding moiety that specifically recognizes and binds to the BCL6 protein.[8][10]

-

An E3 ubiquitin ligase-binding moiety (specifically, for the Cereblon [CRBN] E3 ligase).[8][10]

-

A linker that connects the two binding moieties.[10]

By simultaneously binding to both BCL6 and Cereblon, this compound facilitates the formation of a ternary complex.[1][11] This proximity induces the E3 ligase to polyubiquitinate BCL6, marking it for degradation by the 26S proteasome.[1][9] The degradation of BCL6 leads to the de-repression of its target genes, resulting in the inhibition of tumor cell growth and survival.[1]

This compound Mechanism of Action Workflow

The following diagram illustrates the step-by-step mechanism of this compound-mediated BCL6 degradation.

Preclinical Data Summary

This compound has demonstrated potent and robust preclinical activity both as a single agent and in combination with other anti-cancer therapies.

In Vitro Activity

| Cell Line Type | Metric | Value | Reference |

| Diffuse Large B-cell Lymphoma (DLBCL) | DC50 (50% degradation concentration) | <1 nM | [9] |

| Burkitt Lymphoma (BL) | DC50 (50% degradation concentration) | <1 nM | [9] |

| Diffuse Large B-cell Lymphoma (DLBCL) | GI50 (50% growth inhibition) | <1 nM | [9] |

| Burkitt Lymphoma (BL) | GI50 (50% growth inhibition) | <1 nM | [9] |

In Vivo Monotherapy Activity

| Model Type | Treatment | Outcome | Reference |

| Patient-Derived Xenograft (PDX) of nodal T-follicular helper cell lymphoma, angioimmunoblastic-type (nTFHL-AI) | This compound | Significantly reduced tumor burden in peripheral blood, bone marrow, and spleen | [12] |

| PDX models of transformed follicular lymphoma (tFL) | This compound monotherapy | Robust (≥95%) tumor growth inhibition (TGI) | [12] |

| Xenograft Model | This compound (3, 10, 30 mg/kg; po; once daily for 23 days) | Inhibited tumor growth and induced BCL6 protein degradation | [9] |

In Vivo Combination Therapy Activity

| Model Type | Combination | Outcome | Reference |

| Humanized high-grade B-cell lymphoma (HGBCL) cell line-derived xenograft (CDX) | This compound (3 mg/kg) + glofitamab (0.15 mg/kg) - concomitant dosing | 81% TGI | [11][13] |

| Humanized HGBCL CDX | This compound (3 mg/kg) + glofitamab (0.15 mg/kg) - sequential dosing | 91% TGI | [11][13] |

| Humanized HGBCL CDX | This compound (6 mg/kg) + glofitamab (0.15 mg/kg) - concomitant dosing | Tumor regressions in 10/10 mice | [13] |

| Humanized HGBCL CDX | This compound (6 mg/kg) + glofitamab (0.15 mg/kg) - sequential dosing | Tumor regressions in 7/8 mice | [13] |

| Aggressive DLBCL models | This compound + tazemetostat, palbociclib, acalabrutinib, or venetoclax | Tumor regressions | [12] |

| Aggressive DLBCL models | This compound + Standard-of-Care biologics (rituximab, tafasitamab, polatuzumab vedotin) | Tumor regressions and significantly stronger TGI compared to single agents | [14] |

| Aggressive DLBCL models | This compound + R-CHOP | Complete tumor regressions | [2] |

Key Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize this compound and its effects on BCL6. These protocols are based on standard techniques in the field and are intended as a guide for researchers.

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTS reagent is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Materials:

-

BCL6-dependent (e.g., OCI-Ly1, SU-DHL-4) and BCL6-independent (e.g., Toledo) lymphoma cell lines

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of BCL6.

Principle: BCL6 is immunoprecipitated from cell lysates treated with this compound. The immunoprecipitated protein is then subjected to Western blotting and probed with an anti-ubiquitin antibody to detect polyubiquitination.

Materials:

-

Lymphoma cell line (e.g., OCI-Ly1)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-BCL6 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for Western blotting

-

Anti-BCL6 antibody for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 4 hours). Add a proteasome inhibitor for the last 2-4 hours of treatment to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with an anti-BCL6 antibody overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the BCL6-antibody complex.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated BCL6.

-

Strip and re-probe the membrane with an anti-BCL6 antibody to confirm equal loading of immunoprecipitated BCL6.

Xenograft Tumor Model

This in vivo assay evaluates the anti-tumor efficacy of this compound.

Principle: Human lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID)

-

Lymphoma cell line (e.g., SU-DHL-4) or patient-derived tumor fragments

-

Matrigel (optional, for cell line xenografts)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject lymphoma cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice. For PDX models, implant tumor fragments.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle control orally, once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for BCL6 levels, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

RNA Sequencing for Target Gene Analysis

This experiment identifies the downstream effects of BCL6 degradation on gene expression.

Principle: RNA is extracted from cells treated with this compound and sequenced to determine the expression levels of all genes. This allows for the identification of genes that are de-repressed upon BCL6 degradation.

Materials:

-

Lymphoma cell line

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

-

Library preparation kit for RNA sequencing (e.g., TruSeq RNA Library Prep Kit, Illumina)

-

Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

-

Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Extract total RNA from the cells and assess its quality and quantity.

-

Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequence the libraries on a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.

-

Perform pathway analysis to understand the biological processes affected by the changes in gene expression.

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic strategy for BCL6-dependent hematological malignancies. By harnessing the cell's natural protein degradation machinery, this compound effectively eliminates the oncogenic BCL6 protein, leading to potent anti-tumor activity in preclinical models. The data summarized in this guide highlight the potential of this compound as a single agent and in combination with other therapies. The provided experimental protocols offer a framework for researchers to further investigate the mechanism and efficacy of this and other PROTAC-based therapeutics. As this compound progresses through clinical development, it holds the potential to address a significant unmet need for patients with relapsed/refractory non-Hodgkin lymphoma.[11][12]

References

- 1. Ubiquitination Assay - Profacgen [profacgen.com]

- 2. oncozine.com [oncozine.com]

- 3. Selectively targeting BCL6 using a small molecule inhibitor is a potential therapeutic strategy for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of this compound and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]

- 8. researchgate.net [researchgate.net]

- 9. lifesensors.com [lifesensors.com]

- 10. Genome-wide analysis identifies Bcl6-controlled regulatory networks during T follicular helper (Tfh) cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. bmglabtech.com [bmglabtech.com]

- 14. arvinasmedical.com [arvinasmedical.com]

Methodological & Application

Application Notes and Protocols for ARV-393-Mediated BCL6 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for in vitro assays to evaluate the efficacy of ARV-393, a potent and orally bioavailable PROTAC® (Proteolysis Targeting Chimera) designed to target the B-cell lymphoma 6 (BCL6) protein for degradation. This compound has demonstrated significant anti-proliferative activity in various B-cell lymphoma models, with DC50 and GI50 values in the sub-nanomolar range.[1][2][3] These protocols are intended to guide researchers in accurately quantifying BCL6 degradation and assessing the downstream cellular effects of this compound treatment.

Introduction

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key oncogenic driver in several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Burkitt's Lymphoma. This compound is a heterobifunctional small molecule that recruits an E3 ubiquitin ligase to the BCL6 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation approach offers a promising therapeutic strategy for BCL6-dependent cancers. This application note details the in vitro methods to assess the activity of this compound, including Western Blotting, Immunofluorescence, and the HiBiT degradation assay.

Mechanism of Action of this compound

This compound functions as a molecular bridge, simultaneously binding to the BCL6 protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E2-E3 ligase complex to BCL6. Polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome, leading to the suppression of its downstream signaling pathways and subsequent inhibition of tumor cell growth.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in relevant lymphoma cell lines.

| Cell Line | Cancer Type | DC50 (nM) | GI50 (nM) | Reference |

| OCI-Ly1 | Diffuse Large B-cell Lymphoma (GCB) | <1 | <1 | [4] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | <1 | <1 | [5] |

| Various DLBCL and Burkitt Lymphoma Lines | - | <1 | <1 | [1][2][3] |

Table 1: In Vitro Efficacy of this compound in Lymphoma Cell Lines. DC50 represents the concentration of this compound required to degrade 50% of BCL6 protein. GI50 represents the concentration required to inhibit cell growth by 50%.

| Parameter | Time Point | BCL6 Degradation | Cell Line | Reference |

| Maximum Degradation | 4 hours | >95% | OCI-Ly1 | [4] |

| Sustained Degradation | 24 hours | >95% | OCI-Ly1 | [4] |

Table 2: Time Course of BCL6 Degradation by this compound.

Experimental Protocols

Experimental Workflow Overview

Cell Culture and Treatment

Recommended Cell Lines:

-

OCI-Ly1 (GCB-DLBCL)

-

SU-DHL-4 (GCB-DLBCL)

Culture Conditions:

-

Culture lymphoma cell lines (e.g., OCI-Ly1, SU-DHL-4) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1]

-

On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. A suggested concentration range for initial experiments is 0.1 nM to 100 nM.

-

Treat cells with varying concentrations of this compound for different time points (e.g., 4, 8, 12, 24 hours) to assess the dose- and time-dependency of BCL6 degradation. Include a DMSO-treated vehicle control.

Western Blot for BCL6 Degradation